molecular formula C13H10ClNO3S B2884396 4-chloro-2-nitro-1-phenylmethanesulfinylbenzene CAS No. 955975-69-6

4-chloro-2-nitro-1-phenylmethanesulfinylbenzene

Cat. No.: B2884396
CAS No.: 955975-69-6
M. Wt: 295.74
InChI Key: QVBGKTCCLFJSGR-UHFFFAOYSA-N
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Description

4-Chloro-2-nitro-1-phenylmethanesulfinylbenzene (hypothetical structure based on naming conventions) is a sulfinyl-substituted aromatic compound featuring a chloro group at position 4, a nitro group at position 2, and a phenylmethanesulfinyl moiety at position 1 of the benzene ring.

Properties

IUPAC Name

1-benzylsulfinyl-4-chloro-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3S/c14-11-6-7-13(12(8-11)15(16)17)19(18)9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBGKTCCLFJSGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-nitro-1-phenylmethanesulfinylbenzene typically involves the reaction of benzyl chloride with 4-chloro-2-nitrophenylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-nitro-1-phenylmethanesulfinylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-2-nitro-1-phenylmethanesulfinylbenzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-2-nitro-1-phenylmethanesulfinylbenzene involves its interaction with specific molecular targets. The compound can undergo various chemical transformations that enable it to interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Key Structural and Functional Differences:

Sulfinyl vs. Sulfides (S-) in are more electron-rich but prone to oxidation.

Substituent Positions :

  • The nitro group at position 2 in the target compound may sterically hinder electrophilic substitution compared to nitro at position 4 in .

Chloro Placement :

  • Chloro at position 4 in the target compound contrasts with chloro on ethyl chains or adjacent to sulfonyl groups , affecting resonance and steric effects.

Research Findings and Implications

While direct studies on this compound are unavailable, insights from analogues suggest:

  • Reactivity : Sulfinyl groups may enhance chiral induction in asymmetric synthesis compared to sulfonyl analogues .
  • Stability : Sulfinyl compounds are less stable toward oxidation than sulfonyl derivatives but more reactive in specific catalytic processes .

Biological Activity

4-Chloro-2-nitro-1-phenylmethanesulfinylbenzene is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, toxicity, and potential therapeutic applications, supported by case studies and research findings.

The molecular formula of this compound is C13H10ClN2O2S, with a molecular weight of 282.75 g/mol. The compound features a chloro group, a nitro group, and a sulfinyl moiety, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfinyl group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity.
  • Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways related to cellular processes.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in drug development.

Toxicity Profile

Research indicates that the compound's toxicity is influenced by its metabolic pathways. A study on the related compound 4-chloro-2-nitroaniline revealed rapid absorption and metabolism in rats, with metabolites exhibiting potential mutagenic effects. Notably, the nitro group can be reduced to form reactive intermediates that may interact with DNA, leading to systemic toxicity and mutagenesis .

Table 1: Toxicity Studies Summary

Study TypeFindings
Acute ToxicityNon-mutagenic in micronucleus assay at high doses
MetabolismRapid excretion; no bioaccumulation observed
MutagenicityPotential alerts based on structure; reactive metabolites formed

Case Studies

Several studies have investigated the biological activity of compounds similar to this compound.

  • Antimicrobial Activity : A study demonstrated that derivatives of nitrophenol compounds exhibited varying degrees of antimicrobial activity against Staphylococcus aureus and Escherichia coli. This suggests that modifications to the nitrophenol structure can enhance or diminish activity .
  • Enzyme Interaction : Research on related sulfonamide compounds showed that they could inhibit bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis. This mechanism highlights the potential for similar interactions in this compound .
  • Degradation Pathways : A study isolated a bacterium capable of degrading 4-chloro-2-nitrophenol into less harmful metabolites. This indicates the environmental relevance and potential for bioremediation applications involving compounds with similar structures .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 4-chloro-2-nitro-1-phenylmethanesulfinylbenzene, and how can reaction progress be monitored?

  • Methodology :

  • Synthetic Route : Begin with sulfonylation of the benzene ring using methanesulfinyl chloride under anhydrous conditions. Introduce the nitro group via nitration at low temperatures (0–5°C) to avoid byproducts. Chlorination can be achieved using FeCl₃ as a catalyst.
  • Monitoring : Use thin-layer chromatography (TLC) with a solvent system of hexane:ethyl acetate (7:3) to track intermediates. Confirm completion via disappearance of starting material spots (Rf ≈ 0.5 for nitro intermediates).
  • Characterization : Employ 1H^1 \text{H} and 13C^{13} \text{C} NMR to verify substituent positions. For example, the sulfinyl group’s deshielding effect appears at δ 3.2–3.5 ppm in 1H^1 \text{H} NMR .

Q. How can researchers ensure structural accuracy when characterizing this compound?

  • Methodology :

  • X-ray Crystallography : Resolve bond angles and torsion angles (e.g., Cl–C–C–S torsion ≈ 178.1° as in related sulfinylbenzene derivatives) to confirm spatial arrangement .
  • Spectroscopic Cross-Validation : Compare experimental IR stretching frequencies (e.g., S=O at 1050–1150 cm⁻¹) with density functional theory (DFT) calculations. Discrepancies >10 cm⁻¹ warrant re-evaluation of synthetic conditions .

Advanced Research Questions

Q. How can contradictions between computational and experimental data for substituent electronic effects be resolved?

  • Methodology :

  • Computational Adjustments : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model electron-withdrawing effects of nitro and sulfinyl groups. Compare Mulliken charges with experimental Hammett σ values.
  • Experimental Validation : Measure 1H^1 \text{H}-15N^{15} \text{N} HMBC correlations to confirm nitro group orientation. For example, coupling between nitro oxygen and adjacent protons resolves regiochemistry ambiguities .
    • Data Table :
ParameterComputational (DFT)Experimental (X-ray/NMR)
S=O Bond Length1.45 Å1.47 Å
C-NO₂ Torsion172.2°170.5°

Q. What strategies optimize the compound’s stability under varying thermal conditions?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Heat at 10°C/min under nitrogen. Decomposition onset >200°C indicates stability suitable for pharmaceutical storage.
  • Kinetic Studies : Use Arrhenius plots to calculate activation energy (EaE_a) for degradation. For example, EaE_a ≈ 95 kJ/mol suggests susceptibility to hydrolysis, requiring inert storage conditions .

Q. How can researchers analyze competing reaction pathways during sulfinyl group functionalization?

  • Methodology :

  • Mechanistic Probes : Introduce isotopic labeling (e.g., 34S^{34} \text{S}) to track sulfinyl oxygen exchange. Monitor via high-resolution mass spectrometry (HRMS).
  • Competition Experiments : Compare yields under Brønsted vs. Lewis acid catalysis (e.g., H₂SO₄ vs. AlCl₃). Higher yields with AlCl₃ (85% vs. 60%) suggest a carbocation-mediated pathway .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

  • Methodology :

  • Purity Assessment : Use differential scanning calorimetry (DSC) to detect eutectic mixtures. A sharp melting endotherm (ΔH ≈ 120 J/g) indicates >98% purity.
  • Comparative Studies : Cross-reference with literature using identical drying protocols (e.g., vacuum desiccation for 24 hours). Variations >5°C suggest impurities or polymorphic forms .

Methodological Best Practices

  • Advanced Instrumentation : Use single-crystal X-ray diffraction (e.g., Rigaku XtaLAB Synergy) for unambiguous structural assignments. Pair with dynamic NMR to study conformational flexibility in solution .

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